Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate
Overview
Description
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, also known as E2M5EC3P, is an organometallic compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for laboratory experiments and research studies. This compound is used in a variety of areas, including drug discovery, biochemistry, and organic synthesis.
Mechanism Of Action
The mechanism of action of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate is not well understood. However, it is believed that the compound binds to certain proteins and other molecules in the body, resulting in changes in their structure and function. It is also believed that Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has antioxidant properties, which may be beneficial in certain medical conditions.
Biochemical And Physiological Effects
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to inhibit the activity of certain proteins involved in cell signaling pathways, such as mitogen-activated protein kinase (MAPK). In addition, it has been found to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB), which is involved in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in laboratory experiments is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and has a long shelf life. However, there are some limitations to using Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in laboratory experiments. For example, it is not soluble in water, so it must be dissolved in an organic solvent before use. In addition, it can be toxic if not handled properly.
Future Directions
There are several potential future directions for research involving Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate. One potential direction is to further explore its mechanism of action and biochemical and physiological effects. Another potential direction is to explore the use of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in drug discovery, as it has already been used to develop new drugs and optimize existing drugs. Additionally, research could be done to explore the use of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate in organic synthesis, as it has already been used to synthesize new compounds. Finally, research could be done to explore the potential therapeutic applications of Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, such as its use as an anti-inflammatory or anti-cancer agent.
Scientific Research Applications
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has a wide range of applications in scientific research. It has been used for drug discovery, biochemistry, and organic synthesis. In drug discovery, Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate has been used to develop new drugs and to optimize existing drugs. In biochemistry, it has been used to study the structure and function of proteins and other biological molecules. In organic synthesis, it has been used to synthesize new compounds.
properties
IUPAC Name |
ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303190 | |
Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate | |
CAS RN |
54278-10-3 | |
Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 157290 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 54278-10-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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